![molecular formula C14H22N2O B1374116 2-amino-2-methyl-N-(1-phenylethyl)pentanamide CAS No. 1178936-82-7](/img/structure/B1374116.png)
2-amino-2-methyl-N-(1-phenylethyl)pentanamide
Overview
Description
2-amino-2-methyl-N-(1-phenylethyl)pentanamide, commonly referred to as AMPP, is a small molecule that has been studied for its potential in scientific research applications. AMPP has a wide range of potential uses, from drug design to biochemical and physiological effects.
Scientific Research Applications
CO2 Capture and Sequestration
2-Amino-2-methyl-N-(1-phenylethyl)pentanamide, also known as AMP, is being researched for its potential in CO2 capture . It’s used as an alternative to monoethanolamine (MEA) in chemical absorption processes to reduce greenhouse gas emissions from fossil fuel combustion . AMP’s unique spatial site resistance structure enhances the CO2 capture capacity of absorbents, making it a promising candidate for industrial applications.
Enhancement of Absorbents with Nanoparticles
Studies have shown that the CO2 capture performance of AMP aqueous solutions can be significantly improved by the addition of nanoparticles . For instance, TiO2 nanoparticles can accelerate the absorption-desorption mass transfer rate of CO2, optimizing the process efficiency.
Spectroscopic Investigations
AMP is used in ATR-FTIR spectroscopic investigations to study the carbon monoxide absorption characteristics of different compounds. This application is vital in understanding the interaction between carbon monoxide and various chemical structures .
properties
IUPAC Name |
2-amino-2-methyl-N-(1-phenylethyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-10-14(3,15)13(17)16-11(2)12-8-6-5-7-9-12/h5-9,11H,4,10,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSUQVLWKNOKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NC(C)C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-(1-phenylethyl)pentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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